
Roxatidine
Vue d'ensemble
Description
Roxatidine est un antagoniste spécifique et compétitif des récepteurs H2 de l’histamine. Il est principalement utilisé pour traiter les ulcères gastriques, le syndrome de Zollinger-Ellison, l’œsophagite érosive, le reflux gastro-œsophagien et la gastrite . L’acétate de this compound est la forme de prodrog, qui est rapidement convertie en son métabolite actif, la this compound, dans l’organisme .
Applications De Recherche Scientifique
Pharmacological Properties
Roxatidine functions as a potent inhibitor of histamine-mediated gastric acid secretion. It has been shown to be 4 to 6 times more effective than cimetidine in animal models . The compound's pharmacokinetic profile indicates that it is well-absorbed and exhibits a favorable safety profile, with a low incidence of adverse reactions reported in clinical studies .
Treatment of Peptic Ulcers
This compound has been extensively studied for its effectiveness in treating peptic ulcers. In a multicenter double-blind clinical trial involving over 700 patients, this compound (75 mg twice daily) demonstrated healing rates exceeding 90% for both gastric and duodenal ulcers, comparable to cimetidine . Furthermore, long-term studies have indicated that this compound can significantly reduce ulcer recurrence rates in patients previously healed from duodenal or gastric ulcers .
Pediatric Use
Recent studies have evaluated the pharmacokinetics of this compound in pediatric populations. Research involving children aged 5 to 14 years indicated that the pharmacokinetic parameters are similar to those observed in adults when adjusted for body surface area or weight. This suggests that this compound can be safely administered to children with conditions such as gastric ulcers and reflux esophagitis .
Anti-Inflammatory and Anti-Allergic Effects
Emerging research highlights this compound's potential beyond gastroenterology. Studies have demonstrated its anti-inflammatory properties, particularly in allergic responses. This compound has been shown to inhibit mast cell-mediated allergic inflammation by suppressing the activation of nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. This inhibition leads to reduced expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β in stimulated mast cells .
Case Study: Allergic Inflammation
In a study involving phorbol 12-myristate 13-acetate-stimulated human mast cells, this compound effectively suppressed the release of histamine, a key mediator in allergic reactions. The compound also improved survival rates in anaphylactic animal models, suggesting its potential utility in managing severe allergic reactions .
Potential in Treating Fibrosis and Skin Diseases
Recent findings indicate that this compound may play a role in preventing fibrosis by inhibiting NF-κB and MAPK signaling pathways. This could have implications for treating conditions characterized by excessive fibrotic tissue formation . Additionally, given its anti-inflammatory effects, there is ongoing research into its potential application in skin inflammatory diseases such as atopic dermatitis .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Application | Description | Efficacy |
---|---|---|
Peptic Ulcers | Treatment for gastric and duodenal ulcers | Healing rates >90% compared to cimetidine |
Pediatric Use | Safe administration in children with similar pharmacokinetics to adults | Effective for gastric-related conditions |
Allergic Inflammation | Inhibition of mast cell activation and cytokine release | Reduced histamine levels; improved survival rates in models |
Fibrosis | Prevention through inhibition of NF-κB and MAPK signaling | Potential therapeutic application |
Skin Diseases | Possible role in treating atopic dermatitis | Under investigation |
Mécanisme D'action
La roxatidine agit en inhibant de manière compétitive l’histamine au niveau des récepteurs H2 des cellules pariétales de l’estomac. Cette inhibition réduit la sécrétion d’acide gastrique, à la fois basale et stimulée par l’ingestion d’aliments . La principale cible moléculaire est le récepteur H2 de l’histamine, et la voie implique le blocage de l’action de l’histamine, qui est un médiateur clé dans la sécrétion d’acide gastrique .
Analyse Biochimique
Biochemical Properties
Roxatidine plays a significant role in biochemical reactions by interacting with histamine H2 receptors. These receptors are G-protein coupled receptors found on the parietal cells of the stomach lining. When histamine binds to these receptors, it stimulates the production of gastric acid. This compound competes with histamine for binding to these receptors, thereby inhibiting the production of gastric acid. This interaction is crucial for its therapeutic effects in reducing acid-related gastrointestinal conditions .
Cellular Effects
This compound affects various types of cells, particularly the parietal cells in the stomach. By inhibiting the histamine H2 receptors on these cells, this compound reduces the secretion of gastric acid. This reduction in acid secretion can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the decreased acid environment can affect the activity of enzymes involved in digestion and nutrient absorption. Additionally, this compound’s impact on gene expression may alter the production of proteins related to acid secretion and cellular repair processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to histamine H2 receptors on the parietal cells of the stomach. By blocking these receptors, this compound prevents histamine from stimulating the production of gastric acid. This inhibition occurs through competitive antagonism, where this compound competes with histamine for the same binding site on the receptor. This action results in a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the activity of the proton pump responsible for acid secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under normal conditions, but its degradation can occur under extreme pH conditions. Long-term studies have shown that this compound maintains its efficacy in reducing gastric acid secretion over extended periods. Prolonged use may lead to adaptive changes in the stomach lining, such as increased histamine production or receptor sensitivity, which could potentially reduce its effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces gastric acid secretion without significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of adhering to recommended dosages to avoid potential toxicity. Additionally, studies have shown that this compound’s efficacy in reducing acid secretion is dose-dependent, with higher doses providing greater inhibition .
Metabolic Pathways
This compound is metabolized primarily in the liver through processes such as oxidation and conjugation. The main enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the conversion of this compound to its metabolites. These metabolites are then excreted through urine. This compound does not significantly affect the metabolism of other drugs, making it a relatively safe option for patients on multiple medications .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion. It is absorbed completely from the gastrointestinal tract and reaches peak plasma concentrations within a few hours of administration. This compound is distributed widely throughout the body, including the stomach lining, where it exerts its therapeutic effects. The drug’s distribution is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound’s subcellular localization is primarily within the parietal cells of the stomach. It targets the histamine H2 receptors on the cell membrane, where it exerts its inhibitory effects on acid secretion. This compound does not undergo significant post-translational modifications, and its activity is primarily determined by its ability to bind to the histamine H2 receptors. The localization of this compound to the stomach lining is crucial for its therapeutic efficacy in reducing gastric acid secretion .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la roxatidine implique plusieurs étapes :
Amination réductrice : La pipéridine réagit avec le 3-hydroxybenzaldéhyde pour former le 3-(1-pipéridinylméthyl)phénol.
Synthèse d’éther de Williamson : Cet intermédiaire réagit avec la N-(3-bromopropyl)phtalimide pour former une amine protégée.
Déprotection : L’amine protégée est déprotégée à l’aide d’hydrazine pour produire la (3-(1-pipéridinylméthyl)phénoxy)propylamine.
Formation d’amide : Ce composé est ensuite chauffé avec de l’acide glycolique pour former l’amide.
Acétylation : Enfin, l’acétylation avec l’anhydride acétique permet de compléter la synthèse de l’acétate de this compound.
Méthodes de production industrielle
La production industrielle du chlorhydrate d’acétate de this compound implique des étapes de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Le procédé comprend des étapes de purification rigoureuses et des mesures de contrôle de la qualité afin de garantir la stabilité et la pureté du produit final .
Analyse Des Réactions Chimiques
La roxatidine subit plusieurs types de réactions chimiques :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques, bien que ce ne soit pas une réaction courante dans son utilisation thérapeutique.
Réduction : La réduction de la this compound n’est généralement pas effectuée en raison de sa structure stable.
Substitution : La this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique :
Comparaison Avec Des Composés Similaires
La roxatidine est comparée à d’autres antagonistes des récepteurs H2 de l’histamine, comme la cimétidine, la ranitidine et la famotidine :
Cimétidine : La this compound a une puissance supérieure et moins d’effets secondaires que la cimétidine.
Ranitidine : La this compound est environ deux fois plus puissante que la ranitidine pour inhiber la sécrétion d’acide gastrique.
Famotidine : La this compound a une efficacité similaire à celle de la famotidine, mais avec un profil d’effets secondaires différent.
L’unicité de la this compound réside dans sa puissance élevée et son inhibition sélective des récepteurs H2 de l’histamine sans effets anti-androgènes significatifs ni interférence avec le métabolisme hépatique des médicaments .
Activité Biologique
Roxatidine, a histamine H2-receptor antagonist, is primarily used for the treatment of gastric and duodenal ulcers. However, recent research has expanded its profile to include various biological activities, particularly its anti-inflammatory and anti-allergic properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and therapeutic potential through detailed research findings and case studies.
This compound functions by competitively inhibiting the binding of histamine to H2 receptors on parietal cells in the stomach, leading to reduced gastric acid secretion. This mechanism is crucial for its efficacy in treating peptic ulcers. In addition to its primary action on gastric acid secretion, this compound exhibits significant anti-inflammatory properties.
Inhibition of Inflammatory Pathways
Recent studies have demonstrated that this compound can attenuate mast cell-mediated allergic inflammation by inhibiting nuclear factor kappa B (NF-κB) and caspase-1 activation. Specifically, it suppresses the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in human mast cells (HMC-1) stimulated by phorbol 12-myristate 13-acetate (PMA) and calcium ionophore .
Table 1: Effects of this compound on Cytokine Expression
Cytokine | Expression Level (mRNA) | Treatment Condition |
---|---|---|
TNF-α | Decreased | PMA + this compound |
IL-6 | Decreased | PMA + this compound |
IL-1β | Decreased | PMA + this compound |
Furthermore, this compound has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically p38 MAPK, which plays a critical role in inflammatory signal transduction pathways . This inhibition contributes to its anti-inflammatory effects.
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with over 95% bioavailability. Clinical studies indicate that it does not accumulate in plasma even with multiple doses . The pharmacokinetic profile demonstrates a consistent correlation between dosage and plasma concentration levels in both pediatric and adult populations .
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | >95% |
Peak Plasma Concentration (Cmax) | Dose-dependent |
Half-life | Approximately 3 hours |
Clinical Applications
This compound has been evaluated for its efficacy in various gastrointestinal disorders beyond peptic ulcers. Clinical trials have confirmed its effectiveness in treating stomal ulcers and reflux esophagitis. In a multicenter trial involving over 700 patients, this compound demonstrated healing rates comparable to those of cimetidine, a commonly used H2-receptor antagonist .
Case Studies
- Duodenal Ulcer Healing : A study comparing this compound (75 mg twice daily) with Ranitidine (150 mg twice daily) found comparable healing rates over four weeks .
- Allergic Reactions : In an experimental model using PMACI-stimulated HMC-1 cells, this compound significantly reduced histamine levels and inhibited mast cell activation .
Safety Profile
The overall incidence of adverse reactions associated with this compound is low, reported at approximately 1.7% across extensive clinical trials. Common side effects include skin rashes and constipation . The safety profile supports its use not only for gastrointestinal conditions but also for potential applications in allergic diseases.
Propriétés
IUPAC Name |
2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCREUFCSIMJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
97900-88-4 (mono-hydrochloride) | |
Record name | Roxatidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30228937 | |
Record name | Roxatidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78273-80-0 | |
Record name | Roxatidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78273-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Roxatidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Roxatidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROXATIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV9VHT3YUM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.